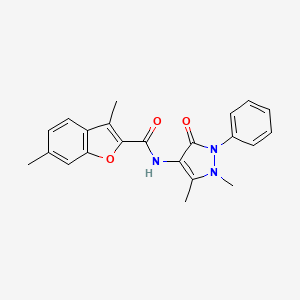

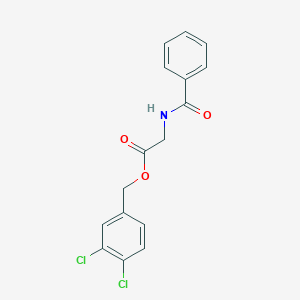

![molecular formula C22H24N4O3 B5795278 3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B5795278.png)

3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone, also known as WAY-100635, is a compound that has been extensively studied in the field of neuroscience. It is a selective antagonist for the serotonin 5-HT1A receptor, which plays a crucial role in regulating mood, anxiety, and stress. Due to its specificity and potency, WAY-100635 has become a valuable tool for investigating the function of the 5-HT1A receptor and its potential therapeutic applications.

Wirkmechanismus

3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone acts as a competitive antagonist for the 5-HT1A receptor, binding to the receptor with high affinity and blocking the binding of serotonin. This results in a decrease in the inhibitory tone of the receptor, leading to increased release of neurotransmitters such as dopamine and norepinephrine. The exact mechanism of action of 3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone is still being investigated, but it is believed to involve the modulation of intracellular signaling pathways and gene expression.

Biochemical and Physiological Effects:

The blockade of the 5-HT1A receptor by 3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone has been shown to produce a wide range of effects on behavior and physiology. In preclinical studies, it has been shown to reduce anxiety-like behavior, increase locomotor activity, and enhance cognitive function. In humans, it has been shown to produce changes in mood, cognition, and autonomic function. These effects are thought to be mediated by the modulation of neurotransmitter release and the activation of downstream signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone in research has several advantages. It is a highly selective and potent antagonist for the 5-HT1A receptor, which allows for precise manipulation of the receptor function. It is also well-tolerated and has a low toxicity profile, making it suitable for use in both preclinical and clinical studies. However, the use of 3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone also has some limitations. Its effects may be influenced by factors such as age, sex, and genetic background, which can complicate data interpretation. Additionally, the interpretation of data obtained from 3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone studies may be confounded by compensatory changes in other neurotransmitter systems.

Zukünftige Richtungen

There are several future directions for research involving 3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone. One area of interest is the investigation of the role of the 5-HT1A receptor in the pathophysiology of psychiatric disorders such as depression, anxiety, and schizophrenia. Additionally, studies are needed to elucidate the downstream signaling pathways activated by the 5-HT1A receptor and their potential therapeutic applications. Another area of interest is the development of novel drugs targeting the 5-HT1A receptor, which could have improved efficacy and fewer side effects compared to existing treatments. Finally, the use of 3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone in combination with other drugs or therapies may provide new insights into the complex interactions between neurotransmitter systems and their role in behavior and physiology.

Synthesemethoden

3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone can be synthesized through a multistep process involving the condensation of 4-methoxyphenylpiperazine with 3-oxopropylamine, followed by cyclization with 2-aminobenzamide. The final product is obtained through purification and crystallization steps. The synthesis of 3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone has been optimized to improve yields and purity, and it is now available commercially for research purposes.

Wissenschaftliche Forschungsanwendungen

3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone has been widely used in preclinical and clinical studies to investigate the role of the 5-HT1A receptor in various neurological and psychiatric disorders. It has been shown to modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in mood regulation and cognition. Additionally, 3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone has been used to evaluate the efficacy of new drugs targeting the 5-HT1A receptor, as well as to investigate the effects of genetic variations in the receptor on behavior and brain function.

Eigenschaften

IUPAC Name |

3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-29-18-8-6-17(7-9-18)24-12-14-25(15-13-24)21(27)10-11-26-16-23-20-5-3-2-4-19(20)22(26)28/h2-9,16H,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPFDHIUVCTPHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5795208.png)

![4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5795233.png)

![ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5795246.png)

![methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5795256.png)

![2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5795280.png)

![2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5795281.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide](/img/structure/B5795289.png)

![1-benzyl-3-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5795302.png)

![dimethyl 5-{[(4-fluorophenyl)acetyl]amino}isophthalate](/img/structure/B5795316.png)